molecular formula C20H14O B14563471 2-(9H-Fluoren-9-YL)benzaldehyde CAS No. 61894-43-7

2-(9H-Fluoren-9-YL)benzaldehyde

Cat. No.: B14563471
CAS No.: 61894-43-7
M. Wt: 270.3 g/mol
InChI Key: QFUSRYCWEVTXGV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-YL)benzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where fluorene is reacted with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Another method involves the Suzuki coupling reaction, where a bromo-substituted fluorene derivative is coupled with a boronic acid derivative of benzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-YL)benzaldehyde depends on its specific application. In the context of its antimicrobial properties, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific microorganism or cell type .

Comparison with Similar Compounds

2-(9H-Fluoren-9-YL)benzaldehyde can be compared with other fluorenyl derivatives, such as:

The presence of the aldehyde group in this compound makes it a versatile intermediate for further chemical modifications and synthesis of more complex molecules .

Properties

CAS No.

61894-43-7

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)benzaldehyde

InChI

InChI=1S/C20H14O/c21-13-14-7-1-2-8-15(14)20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h1-13,20H

InChI Key

QFUSRYCWEVTXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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